Aluminum formoacetate

説明

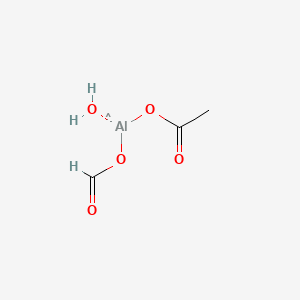

Aluminum formoacetate (CAS: 34202-30-7, Molecular Formula: C₄H₇AlO₅) is a coordination compound combining formate (HCOO⁻) and acetate (CH₃COO⁻) ligands with aluminum. It is a critical precursor in sol-gel processes for synthesizing high-performance alumina fibers . Its unique oligomeric structure, particularly the optimal ratio of oligomers (n(A):n(B):n(C) = 4:15:1), ensures low non-bond energy and high stability during fiber spinning . Applications span advanced ceramics, composite materials, and coatings due to its ability to form uniform gels upon solvent evaporation .

特性

CAS番号 |

34202-30-7 |

|---|---|

分子式 |

C3H6AlO5 |

分子量 |

149.06 g/mol |

InChI |

InChI=1S/C2H4O2.CH2O2.Al.H2O/c1-2(3)4;2-1-3;;/h1H3,(H,3,4);1H,(H,2,3);;1H2/q;;+2;/p-2 |

InChIキー |

QZMBJBRDDGXUKQ-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Al]OC=O.O |

正規SMILES |

CC(=O)O[Al]OC=O.O |

他のCAS番号 |

34202-30-7 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Aluminum formoacetate can be synthesized by reacting formic acid with aluminum salts. One common method involves the reaction of formic acid with aluminum hydroxide or aluminum nitrate. The reaction typically occurs under reflux conditions to ensure complete reaction and formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting formic acid with aluminum hydroxide or aluminum nitrate in large reactors. The reaction mixture is then filtered, and the product is purified through recrystallization. The final product is dried and packaged for use in various applications .

化学反応の分析

Types of Reactions: Aluminum formoacetate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form aluminum oxide and carbon dioxide.

Reduction: It can be reduced to form aluminum metal and formic acid.

Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminum carboxylates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Other carboxylic acids, such as acetic acid, are used in substitution reactions.

Major Products Formed:

Oxidation: Aluminum oxide and carbon dioxide.

Reduction: Aluminum metal and formic acid.

Substitution: Different aluminum carboxylates, depending on the carboxylic acid used.

科学的研究の応用

Chemistry: Aluminum formoacetate is used as a precursor in the synthesis of alpha-alumina powders, which are essential in the production of ceramics and refractory materials. It is also used in the preparation of aluminum-based catalysts for various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of aluminum compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .

Industry: In the industrial sector, this compound is used in the production of aluminum-based nanomaterials, which have applications in electronics, coatings, and catalysis. It is also used in the preparation of aluminum foam composite structures, which are lightweight and have excellent mechanical properties .

作用機序

The mechanism of action of aluminum formoacetate involves its ability to form stable complexes with various molecules. In chemical reactions, it acts as a catalyst by facilitating the formation of intermediate complexes that lower the activation energy of the reaction. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, affecting their structure and function .

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogs

The following table compares aluminum formoacetate with key analogs:

Key Comparative Analysis

Chemical Stability and Speciation

- This compound : Exhibits pH-dependent speciation. In neutral aqueous solutions, carboxyl groups act as bridging ligands, forming stable oligomers. Under acidic conditions, H⁺ disrupts coordination, leading to smaller clusters .

- Aluminum Chloride : Hydrolyzes aggressively in water, releasing HCl and forming Al(OH)₃ precipitates. Less stable in neutral pH compared to formoacetate .

- Aluminum Hydroxide : Stable in neutral to alkaline conditions but dissolves in strong acids/bases, limiting its use in acidic environments .

Research Findings

Sol-Gel Behavior and Fiber Formation

Molecular dynamics (MD) simulations reveal that this compound’s oligomeric structure (25–31 wt% solid content) ensures minimal non-bond energy (−450 to −500 kcal/mol), enabling uniform fiber formation during solvent evaporation . In contrast, aluminum chloride’s rapid hydrolysis complicates fiber integrity .

DFT Studies on Speciation

Density functional theory (DFT) studies show that this compound in neutral solutions forms [Al₆(OH)₁₂(HCOO)₆(CH₃COO)₆]⁶⁻ clusters with carboxyl bridges, whereas acidic conditions yield smaller [Al(H₂O)₆]³⁺ ions. This contrasts with aluminum lactate, which maintains tridentate lactate coordination regardless of pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。